

Contezolid Acefosamil: A Prodrug Approach for the Next-Generation Oxazolidinone Antibiotic, Contezolid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Contezolid phosphoramidic acid

Cat. No.: B12419876

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Contezolid (MRX-I) is a next-generation oxazolidinone antibiotic developed to combat multidrug-resistant (MDR) Gram-positive bacterial infections, including those caused by methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant *Enterococci* (VRE).[1][2][3] Like other drugs in its class, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][4] A key advantage of contezolid is its improved safety profile, notably a reduced potential for the myelosuppression and monoamine oxidase (MAO) inhibition associated with linezolid, the first-in-class oxazolidinone.[3][4][5]

Despite its potent activity and favorable safety, contezolid's low aqueous solubility (< 0.3 mg/mL) hinders the development of an intravenous (IV) formulation, which is crucial for treating severe infections in hospitalized patients.[3][6] To overcome this limitation, contezolid acefosamil (CZA, formerly MRX-4), a water-soluble O-acyl phosphoramidate prodrug, was developed.[6][7] This prodrug is suitable for both IV and oral administration and rapidly converts to the active contezolid in vivo.[6][8] This guide provides a comprehensive technical overview of contezolid acefosamil, focusing on its conversion to contezolid, its pharmacological profile, and the experimental methodologies used in its evaluation.

Chemical Profile and Synthesis

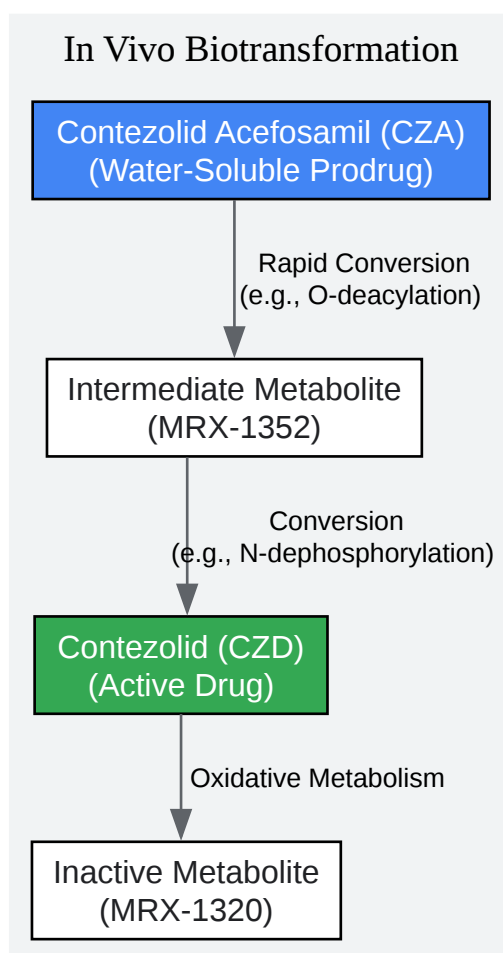
Contezolid acefosamil is an O-acyl phosphoramidate derivative of contezolid, designed to enhance aqueous solubility.[6] CZA exhibits a high aqueous solubility of over 200 mg/mL, a significant improvement over the parent drug, and maintains good hydrolytic stability in aqueous solutions at pH values between 4.0 and 7.4, making it suitable for IV formulations.[6]

The synthesis of contezolid involves a multi-step process, beginning with the condensation of 1,2,3,4-tetrafluoro-5-nitrobenzene with 4-piperidinone hydrochloride.[3] The development of the prodrug, contezolid acefosamil, required a different approach as direct N-phosphorylation of contezolid proved difficult.[6] A stepwise synthetic assembly was pursued, involving the preparation of N-phosphoramidate precursors.[6]

Mechanism of Action and Prodrug Conversion

Prodrug Conversion Pathway

Contezolid acefosamil itself does not possess antibacterial activity.[7] Upon administration, it undergoes rapid in vivo metabolic conversion to the active drug, contezolid.[6][7] This biotransformation is a two-step process involving an intermediate metabolite, MRX-1352.[7][9] The conversion pathway is presumed to involve enzymatic O-deacylation followed by N-dephosphorylation to release the active contezolid.[5]



[Click to download full resolution via product page](#)

Caption: Metabolic pathway of Contezolid Acefosamil to Contezolid.

Antimicrobial Mechanism of Contezolid

Contezolid exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][4] It specifically binds to the 23S ribosomal RNA (rRNA) adjacent to the peptidyl transferase center of the 50S ribosomal subunit.[3][5] This action blocks the formation of the functional 70S initiation complex, a critical step in the translation of mRNA into proteins, thereby halting bacterial growth and proliferation.[1][2] This mechanism is distinct from other antibiotic classes, limiting the potential for cross-resistance.[1]

In Vitro Activity

Contezolid demonstrates potent in vitro activity against a wide range of clinically important Gram-positive pathogens. Its activity is comparable, and in some cases slightly better than, linezolid.[\[5\]](#)[\[10\]](#)

Table 1: In Vitro Activity of Contezolid Against Gram-Positive Pathogens

Organism	No. of Isolates	Contezolid MIC50 (µg/mL)	Contezolid MIC90 (µg/mL)	Linezolid MIC90 (µg/mL)	Reference
Methicillin-Resistant <i>S. aureus</i> (MRSA)	305	0.5	0.5	2	[5] [10]
Vancomycin-Resistant <i>Enterococcus</i> (VRE)	165	1.0	1.0	2	[5] [10]

Data synthesized from studies on clinical isolates from China.[\[5\]](#)[\[10\]](#)

Pharmacokinetics

The pharmacokinetic profiles of contezolid acefosamil and contezolid have been evaluated in both preclinical and clinical studies. The prodrug allows for both intravenous and oral administration, providing therapeutic flexibility.[\[11\]](#)

Preclinical Pharmacokinetics

In animal models (mouse, rat, and dog), oral administration of contezolid resulted in rapid absorption, with peak plasma concentrations observed between 0.5 and 2.6 hours post-dose. [\[12\]](#) Oral bioavailability was reported as 69% in mice, 109% in rats, and 37% in dogs.[\[12\]](#) Following IV administration of the prodrug CZA in rats, the plasma exposure (AUC) of the active drug, contezolid, was similar to or higher than that achieved by administering contezolid itself intravenously.[\[6\]](#)

Clinical Pharmacokinetics

Phase I studies in healthy volunteers and Phase II studies in patients have characterized the human pharmacokinetics of CZA and contezolid.[13][14] CZA is rapidly converted to the intermediate MRX-1352, which is then transformed into active contezolid.[13] Food has been shown to enhance the bioavailability of orally administered contezolid.[15][16]

Table 2: Population Pharmacokinetic Parameters of Contezolid in Healthy Volunteers and Patients

Parameter	Healthy Volunteers	Patients (ABSSSI)	Unit	Reference
Apparent Total Clearance (CL/F)	16.0 (23.4% CV)	17.7 (53.8% CV)	L/h	[13][14]
Apparent Volume of Distribution (V/F)	20.5	-	L	[15][16]

Data for 800 mg oral contezolid administered with food. CV = Coefficient of Variation.

A population pharmacokinetic model supports a dosing regimen of a 2000 mg IV CZA loading dose, followed by 1000 mg IV CZA every 12 hours, which can be switched to 800 mg oral contezolid every 12 hours.[13] This regimen is predicted to reliably achieve efficacious drug exposures from the first day of therapy.[13][15]

In Vivo Efficacy and Clinical Trials

Preclinical Efficacy

The in vivo efficacy of contezolid acefosamil has been demonstrated in mouse models of systemic and thigh infections caused by various Gram-positive pathogens, including *S. aureus*, *S. pneumoniae*, and *S. pyogenes*. [17] In these models, both oral and intravenous CZA showed high antibacterial efficacy, comparable to that of linezolid.[7][17]

Clinical Efficacy

Contezolid and its prodrug have undergone extensive clinical evaluation.

- Phase II Trials: A Phase II trial in the US for acute bacterial skin and skin structure infections (ABSSSI) showed that contezolid acefosamil met all primary and secondary efficacy endpoints when compared to linezolid, with indications of an improved hematological safety profile.[\[18\]](#)[\[19\]](#)
- Phase III Trials: Phase III trials have been conducted or are ongoing for complicated skin and soft tissue infections (cSSTI) and moderate to severe diabetic foot infections (DFI).[\[20\]](#)[\[21\]](#)[\[22\]](#) A study in China demonstrated that oral contezolid was non-inferior to linezolid for treating cSSTI, with fewer hematology-related adverse events.[\[5\]](#) A global Phase III trial is evaluating an IV-to-oral switch therapy with CZA/contezolid compared to linezolid for DFI.[\[21\]](#)[\[23\]](#)

Safety and Tolerability

A key differentiating feature of contezolid is its improved safety and tolerability profile compared to linezolid.[\[3\]](#) Clinical studies have consistently shown that contezolid is associated with a markedly reduced risk of myelosuppression (including thrombocytopenia) and has a lower potential for MAO inhibition.[\[5\]](#)[\[12\]](#)[\[22\]](#) This favorable safety profile makes it a promising option for longer treatment durations that may be required for complex infections like DFI.[\[19\]](#)

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing

The minimum inhibitory concentrations (MICs) of contezolid are determined using the reference broth microdilution method as specified by the Clinical and Laboratory Standards Institute (CLSI).[\[5\]](#)

- Isolate Preparation: Bacterial isolates are cultured on appropriate agar plates to obtain fresh growth.
- Inoculum Preparation: A standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in each well.

- **Drug Dilution:** Contezolid and comparator agents are prepared in serial two-fold dilutions in cation-adjusted Mueller-Hinton broth.
- **Incubation:** The microdilution plates are incubated at 35°C for 16-20 hours.
- **MIC Determination:** The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth. Quality control is performed using reference strains such as *S. aureus* ATCC 29213 and *E. faecalis* ATCC 29212.[\[5\]](#)

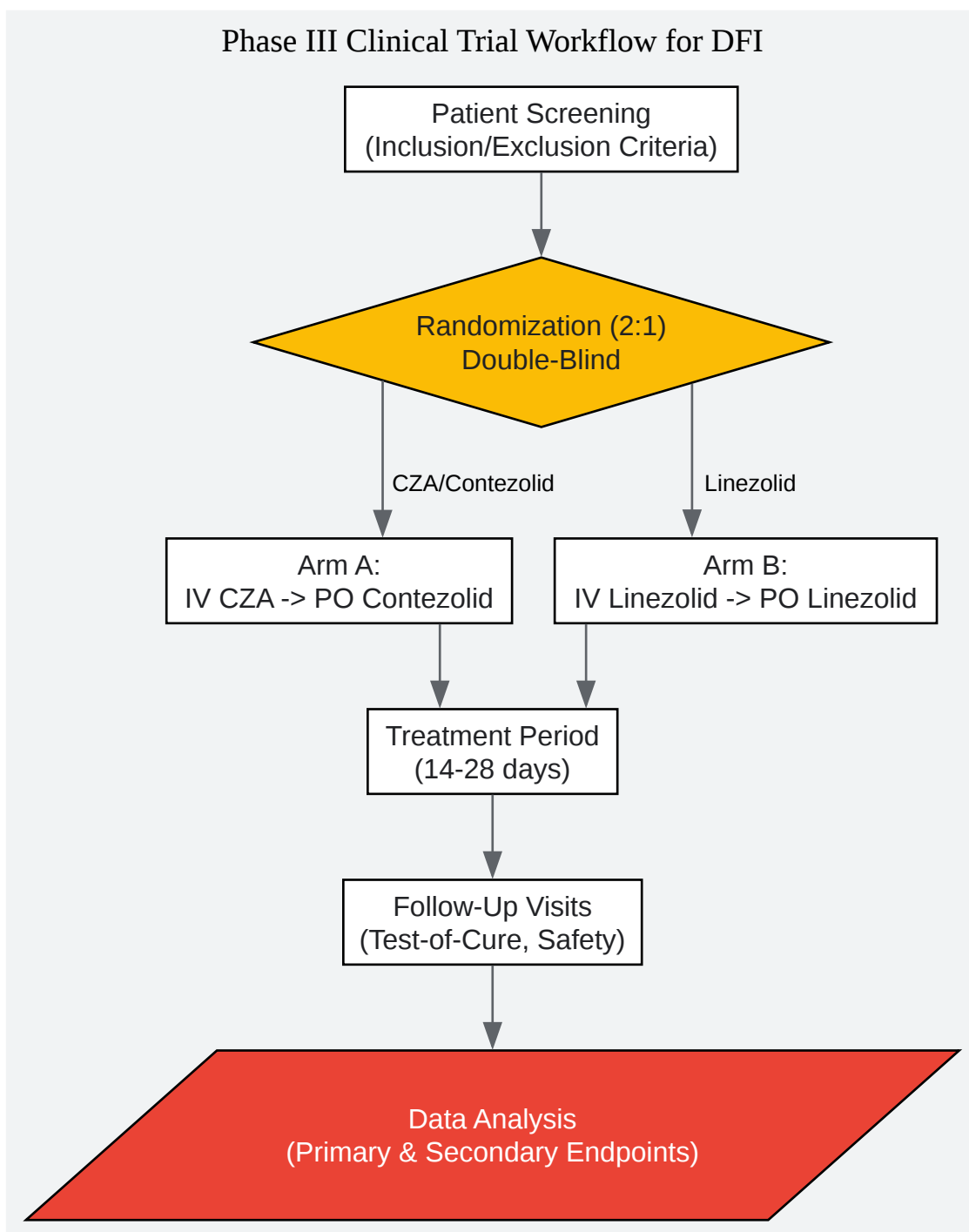
Pharmacokinetic Sample Analysis

Plasma concentrations of contezolid acefosamil, contezolid, and its metabolites (MRX-1352, MRX-1320) are quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[\[11\]](#)

- **Sample Collection:** Blood samples are collected at predetermined time points into tubes containing an anticoagulant. Plasma is separated by centrifugation and stored at -70°C until analysis.
- **Sample Preparation:** Plasma samples are subjected to protein precipitation, typically with acetonitrile containing an internal standard.
- **Chromatography:** The supernatant is injected into an LC system equipped with a suitable column (e.g., C18) for chromatographic separation.
- **Mass Spectrometry:** Detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
- **Quantification:** The concentration of each analyte is determined from a calibration curve constructed using standards of known concentrations. The linear range for contezolid is typically 0.0100 to 10 mg/L.[\[11\]](#)

Phase III Clinical Trial Workflow (Diabetic Foot Infection Example)

The design for the Phase III DFI trial provides a representative workflow for the clinical evaluation of contezolid acefosamil.[\[21\]](#)[\[23\]](#)



[Click to download full resolution via product page](#)

Caption: Workflow for a Phase III Diabetic Foot Infection trial.

Conclusion

Contezolid acefosamil represents a successful application of prodrug technology to address the pharmaceutical limitations of a potent antibiotic. Its high aqueous solubility enables both intravenous and oral administration, providing critical therapeutic flexibility for treating serious Gram-positive infections.[6][11] The rapid and efficient in vivo conversion to contezolid ensures the delivery of the active agent.[6] Supported by extensive preclinical and clinical data, contezolid, delivered via its prodrug, demonstrates robust efficacy comparable to linezolid but with a significantly improved safety profile, particularly with respect to hematologic toxicity.[5][19] This makes contezolid acefosamil a promising new therapeutic option in the fight against antimicrobial resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is Contezolid Acefosamil used for? [synapse.patsnap.com]
- 2. What is Contezolid used for? [synapse.patsnap.com]
- 3. Portico [access.portico.org]
- 4. What is the mechanism of Contezolid? [synapse.patsnap.com]
- 5. In vitro Activity of Contezolid Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes From China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Antibacterial Contezolid Acefosamil: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I study of the safety, tolerability, and pharmacokinetics of contezolid acefosamil after intravenous and oral administration in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Frontiers | In vitro Activity of Contezolid Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes

From China [frontiersin.org]

- 11. journals.asm.org [journals.asm.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Population pharmacokinetic rationale for intravenous contezolid acefosamil followed by oral contezolid dosage regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. micurx.com [micurx.com]
- 19. MicuRx Pharmaceuticals Reports Positive Top-Line Results from a US Phase 2 ABSSSI Clinical Trial of Novel Antibiotic Contezolid Acefosamil – MicuRx Pharmaceuticals, Inc. [micurxchina.com]
- 20. clinicaltrials.eu [clinicaltrials.eu]
- 21. Safety and Efficacy Study of Contezolid Acefosamil and Contezolid Compared to Linezolid Administered Intravenously and Orally to Adults With Moderate or Severe Diabetic Foot Infections (DFI) | Clinical Research Trial Listing (Diabetic Foot Infection) (NCT05369052) [trialx.com]
- 22. MicuRx receives FDA Qualified Infectious Disease Product (QIDP) and Fast Track Designation for Contezolid and Contezolid acefosamil [prnewswire.com]
- 23. Safety and Efficacy Study of Contezolid Acefosamil and Contezolid Compared to Linezolid Administered Intravenously and Orally to Adults With Moderate or Severe Diabetic Foot Infections (DFI) [ctv.veeva.com]
- To cite this document: BenchChem. [Contezolid Acefosamil: A Prodrug Approach for the Next-Generation Oxazolidinone Antibiotic, Contezolid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12419876#contezolid-acefosamil-as-a-prodrug-of-contezolid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com